4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide
CAS No.:
Cat. No.: VC14770452
Molecular Formula: C25H28N4O3
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N4O3 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide |
| Standard InChI | InChI=1S/C25H28N4O3/c30-23(26-13-12-19-6-2-1-3-7-19)10-11-24(31)28-14-16-29(17-15-28)25(32)22-18-20-8-4-5-9-21(20)27-22/h1-9,18,27H,10-17H2,(H,26,30) |
| Standard InChI Key | HIWFGTWCYIRNKB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)CCC(=O)NCCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Introduction
4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide is a complex organic compound featuring an indole moiety, a piperazine ring, and a butanamide backbone. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. Its molecular structure suggests interactions with various biological targets, making it a subject for further research in drug development.
Synthesis and Chemical Reactivity
The synthesis of 4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide typically involves multiple steps, requiring careful control of reaction conditions to optimize yield and purity. The compound can participate in various chemical reactions, including oxidation and reduction, due to its functional groups.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature, specific solvents |
| Reduction | Lithium aluminum hydride | Careful solvent selection, temperature control |
Biological Activities and Applications
Preliminary studies suggest that this compound may exhibit significant biological activities, potentially useful in medicinal chemistry. Its structural components imply interactions with biological targets, which could lead to therapeutic effects.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide | Indole, Piperazine, Butanamide | Potential therapeutic applications |
| N-(4-chlorophenyl)-4-[4-(1H-indol-2-carbonyl)piperazin-1-yl]-4-oxobutanamide | Indole, Piperazine | Antitumor |
| 5-[4-(1H-indol-2-carbonyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide | Indole, Piperazine, Thiazole | Antimicrobial |
Comparison with Similar Compounds
Several compounds share structural similarities with 4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide, including N-(4-chlorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide and N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide. These compounds are also studied for their potential therapeutic properties.
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide | Approximately 438.9 g/mol | Antitumor |
| N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide | Approximately 440.52 g/mol | Potential therapeutic applications |
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